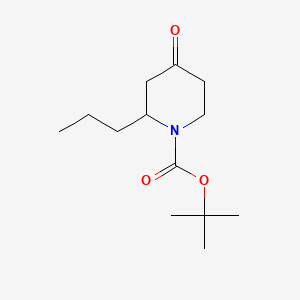

tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-oxo-2-propylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-5-6-10-9-11(15)7-8-14(10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQSLEABTTWFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744500 | |

| Record name | tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-80-4 | |

| Record name | tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate, a substituted N-Boc-4-piperidone derivative. While this specific compound is not extensively documented in publicly available literature, its structural motifs—the piperidine core, the acid-labile N-Boc protecting group, the reactive 4-oxo position, and the lipophilic 2-propyl substituent—make it a molecule of significant interest for synthetic and medicinal chemistry. This document outlines its fundamental physicochemical properties, proposes a logical synthetic strategy based on established chemical principles, and discusses its potential applications as a versatile building block in the design and development of novel therapeutic agents.

Introduction: The Strategic Value of Substituted Piperidines

The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core structure of a vast number of approved pharmaceutical drugs.[1][2] Its prevalence stems from a combination of favorable properties:

-

Structural Versatility: The saturated, non-aromatic chair-like conformation of the piperidine ring allows for precise three-dimensional orientation of substituents, which is critical for optimizing interactions with biological targets.

-

Physicochemical Modulation: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and enabling ionic interactions. This basicity can be masked or fine-tuned through N-substitution.

-

Improved Pharmacokinetics: The piperidine scaffold generally imparts metabolic stability and favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1]

The subject of this guide, tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate, combines this valuable core with three strategically important functional groups that enable its use as a sophisticated chemical intermediate.

The Role of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[3][4] Its function is to temporarily deactivate the nucleophilicity and basicity of the piperidine nitrogen, preventing it from participating in undesired side reactions. Key advantages include:

-

Stability: The Boc group is robust and stable under a wide range of reaction conditions, including those involving bases and many nucleophiles.[5]

-

Orthogonality: Its stability to basic conditions allows for the use of base-labile protecting groups elsewhere in a molecule.[5]

-

Facile Cleavage: It can be reliably removed under mild acidic conditions (e.g., using trifluoroacetic acid or HCl), regenerating the secondary amine with minimal risk of side product formation.[4][6]

The Synthetic Utility of the 4-Oxo and 2-Propyl Groups

The ketone at the 4-position and the propyl group at the 2-position provide critical points for molecular diversification:

-

The 4-Oxo Group: This ketone is a versatile chemical handle for a variety of transformations, such as reductive amination to install new amine-containing side chains, Wittig reactions to form carbon-carbon double bonds, and additions of organometallic reagents to create tertiary alcohols.

-

The 2-Propyl Group: The presence of an alkyl substituent adjacent to the nitrogen breaks the symmetry of the piperidone ring. This can introduce chirality and provide specific steric and lipophilic properties that are essential for modulating a compound's binding affinity, selectivity, and pharmacokinetic profile.

Physicochemical and Structural Properties

As this specific molecule is not cataloged in major chemical databases, its properties have been calculated based on its chemical formula, C₁₃H₂₃NO₃ .

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₃NO₃ | (Calculated) |

| Molecular Weight | 241.33 g/mol | (Calculated)[7] |

| IUPAC Name | tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate | - |

| Canonical SMILES | CCC1CC(=O)CCN1C(=O)OC(C)(C)C | (Predicted) |

| Appearance | Colorless oil or low-melting solid | (Predicted based on analogs) |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) | (Predicted based on analogs) |

Chemical Structure:

Caption: 2D structure of tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate.

Proposed Synthetic Strategy

A robust synthesis of 2,4-disubstituted piperidines requires careful strategic planning to control regioselectivity. A plausible and efficient approach would involve the alkylation of a pre-formed N-Boc-4-piperidone enolate or a related synthetic equivalent.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the carbon-carbon bond of the propyl group, leading back to the commercially available and widely used starting material, N-Boc-4-piperidone.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Experimental Protocol: Synthesis via Enolate Alkylation

This protocol outlines a standard, field-proven method for the α-alkylation of a ketone. The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Generation of the Lithium Enolate of N-Boc-4-piperidone

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. A positive pressure of dry nitrogen is maintained throughout the reaction.

-

Causality: The exclusion of atmospheric moisture and oxygen is critical. Enolates are strong bases and are readily protonated by water, which would quench the reaction.

-

-

Solvent and Reagent Addition: Charge the flask with anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Causality: THF is an ideal aprotic solvent that solubilizes the reagents and does not interfere with the strong base. The low temperature is essential to control the reaction rate, prevent side reactions (like self-condensation), and ensure the kinetic formation of the desired, less-substituted enolate.

-

-

Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) in THF/hexanes (typically 1.05 equivalents) to the cooled solvent via syringe.

-

Causality: LDA is a strong, non-nucleophilic base. Its steric bulk prevents it from adding to the ketone carbonyl, ensuring it functions solely as a proton abstractor to form the enolate. A slight excess ensures complete deprotonation.

-

-

Enolate Formation: Add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

-

Causality: Adding the ketone to the base ensures the base is always in excess, minimizing ketone self-condensation. The stirring period allows for the complete and regioselective formation of the kinetic enolate at the less-hindered α-carbon (C2/C6).

-

Step 2: Alkylation with Propyl Iodide

-

Electrophile Addition: While maintaining the temperature at -78 °C, slowly add 1-iodopropane (1.1 equivalents) to the enolate solution.

-

Causality: Propyl iodide is a highly reactive electrophile for SN2 reactions. A small excess drives the alkylation to completion. Slow addition prevents a rapid exotherm.

-

-

Reaction Progression: Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

-

Causality: The initial low-temperature period allows the SN2 reaction to proceed cleanly. Warming to room temperature ensures the reaction goes to completion.

-

Step 3: Work-up and Purification

-

Quenching: Cool the flask in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Causality: The mild acidic quench protonates any remaining enolate and destroys excess LDA, making the mixture safe to handle and preparing it for extraction.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Causality: Ethyl acetate is a common solvent for extracting moderately polar organic products from aqueous solutions. Multiple extractions ensure efficient recovery of the product.

-

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Causality: The brine wash removes the bulk of the dissolved water. Anhydrous sodium sulfate removes the final traces of water from the organic solvent.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

-

Causality: Flash chromatography is a standard and effective technique for separating the desired product from unreacted starting materials and any side products.

-

Potential Applications in Medicinal Chemistry

The unique combination of functional groups in tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate makes it a valuable scaffold for building a diverse library of compounds for drug discovery.[8]

Caption: Chemical derivatization pathways from the core scaffold.

-

CNS Disorders: The piperidine nucleus is a common feature in drugs targeting the central nervous system. The 2-propyl group can enhance lipophilicity, potentially improving blood-brain barrier penetration. Further modification at the 4-position could be used to target specific receptors (e.g., dopamine, serotonin, or opioid receptors).

-

Oncology: Many kinase inhibitors and other anticancer agents incorporate substituted piperidine rings.[8] The scaffold can be elaborated to present vectors that interact with specific pockets in enzyme active sites.

-

Infectious Diseases: Piperidine derivatives have shown a wide range of antimicrobial and antiviral activities.[8] The core can serve as a template for developing new agents that disrupt microbial cell walls or inhibit viral replication enzymes.

Safety and Handling

While specific toxicity data for tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate is unavailable, data from structurally similar compounds, such as N-Boc-4-piperidone, should be used to guide handling procedures.

-

Hazard Classification (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.

Conclusion

tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate represents a synthetically valuable, albeit under-documented, chemical building block. Its calculated molecular weight of 241.33 g/mol corresponds to a structure well-suited for medicinal chemistry programs. The strategic placement of a ketone, a propyl group, and an N-Boc protecting group on the privileged piperidine scaffold provides multiple avenues for chemical modification. The synthetic pathways and potential applications discussed in this guide underscore its potential as an intermediate for creating diverse molecular libraries aimed at discovering next-generation therapeutics.

References

-

D. B. C. Martins, et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed Central. Available at: [Link]

-

Defense Technical Information Center. (2000). Piperidine Synthesis. DTIC. Available at: [Link]

-

PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic-Chemistry.org. Available at: [Link]

-

Journal of the Chemical Society C. (1969). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Royal Society of Chemistry. Available at: [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Wikimedia Foundation. Available at: [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.com. Available at: [Link]

-

J&K Scientific LLC. (2018). BOC Protection and Deprotection. J&K Scientific. Available at: [Link]

-

Chemcal. C13H23NO3 properties. Chemcal. Available at: [Link]

-

ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review Reports - Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. webqc.org [webqc.org]

- 8. researchgate.net [researchgate.net]

tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate

Abstract

Foundational Analysis: The Target Molecule

Before delving into spectroscopic analysis, a foundational understanding of the target molecule is critical. This informs the entire elucidation strategy, from selecting appropriate solvents to predicting spectral outcomes.

-

Molecular Formula: C₁₃H₂₃NO₃

-

Molecular Weight: 241.33 g/mol

-

Core Scaffolds: The molecule incorporates a piperidine ring, a common motif in pharmacologically active compounds, functionalized with a ketone at the C4 position and a propyl group at the C2 position.[1][2][3][4] The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to control reactivity.

Predictive Spectroscopic Fingerprinting

Based on the known effects of its constituent functional groups and data from analogous structures like N-Boc-4-piperidone, a detailed prediction of the spectral data can be constructed.[5] This predictive framework is the cornerstone of a self-validating analytical process; the goal of subsequent experiments is to confirm these hypotheses.

¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[6]

Expert Insight: The presence of the Boc group introduces a key dynamic feature. Rotation around the N-C(O) amide bond can be slow on the NMR timescale, potentially leading to broadened signals or even the appearance of rotamers (rotational isomers), especially at low temperatures.[7] For the purposes of this guide, we will assume free rotation at room temperature, leading to a single averaged set of signals.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Notes |

|---|---|---|---|---|

| H-a (Boc, 3x CH₃) | ~ 1.47 | s | 9H | Characteristic singlet for the nine equivalent protons of the tert-butyl group. Highly shielded environment. |

| H-b (Propyl, CH₃) | ~ 0.92 | t | 3H | Terminal methyl group of the propyl chain, split by the adjacent CH₂ group. |

| H-c (Propyl, CH₂) | ~ 1.40 | m | 2H | Methylene group of the propyl chain. Complex splitting due to adjacent CH₂ and CH groups. |

| H-d (Propyl, CH₂) | ~ 1.65 | m | 2H | Methylene group attached to the piperidine ring. Diastereotopic protons may result in a complex multiplet. |

| H-3, H-5 (Ring) | ~ 2.40 - 2.60 | m | 4H | Protons alpha to the C4-ketone are deshielded. Complex splitting patterns are expected. |

| H-6 (Ring) | ~ 3.00 & ~4.10 | m | 2H | Protons alpha to the nitrogen are deshielded by both the nitrogen and the Boc carbonyl. They are diastereotopic and will show complex splitting. |

| H-2 (Ring) | ~ 4.20 | m | 1H | Methine proton at the junction of the propyl group and nitrogen. Deshielded position. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

|---|---|---|

| C-b (Propyl, CH₃) | ~ 14.0 | Typical chemical shift for a terminal alkyl methyl carbon. |

| C-c (Propyl, CH₂) | ~ 20.0 | Alkyl methylene carbon. |

| C-a (Boc, 3x CH₃) | ~ 28.4 | Characteristic signal for the three equivalent methyl carbons of the Boc group. |

| C-d (Propyl, CH₂) | ~ 35.0 | Alkyl methylene carbon adjacent to the ring. |

| C-3, C-5 (Ring) | ~ 41.0 | Carbons alpha to the ketone. |

| C-6 (Ring) | ~ 45.0 | Carbon alpha to the nitrogen. |

| C-2 (Ring) | ~ 55.0 | Methine carbon alpha to the nitrogen. |

| C-a (Boc, Quaternary) | ~ 80.0 | Quaternary carbon of the Boc group, significantly deshielded by oxygen. |

| C-g (Boc, C=O) | ~ 155.0 | Carbonyl carbon of the carbamate. |

| C-4 (Ring, C=O) | ~ 208.0 | Ketone carbonyl carbon, typically found >200 ppm. |

FTIR Spectroscopy: Identifying Functional Groups

FTIR spectroscopy excels at identifying the specific covalent bonds and, by extension, the functional groups present in a molecule.[8] For our target, the most prominent features will be the carbonyl stretches.

Expert Insight: The electronic environment of a carbonyl group significantly influences its stretching frequency. In this molecule, we have two distinct C=O bonds: a ketone within the ring and a carbamate as part of the Boc group. We predict two separate, strong absorption bands, which is a key validation point. The ketone stretch is expected at a higher wavenumber than the carbamate stretch due to the latter's resonance delocalization with the nitrogen atom.

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

|---|---|---|---|

| 2975-2850 | C-H (Alkyl) | Stretch | Strong |

| 1725-1715 | C=O (Ketone) | Stretch | Strong |

| 1700-1680 | C=O (Carbamate/Boc) | Stretch | Strong |

| 1250-1150 | C-N | Stretch | Medium-Strong |

| 1170-1150 | C-O (Carbamate) | Stretch | Strong |

Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For N-Boc protected amines, fragmentation is highly predictable and provides a clear diagnostic fingerprint.

Expert Insight: Under typical Electrospray Ionization (ESI) or Electron Impact (EI) conditions, the Boc group is notoriously labile.[9] Expect to see significant fragments corresponding to the loss of components of this protecting group. The observation of the intact molecular ion may require gentle ionization conditions. The "Nitrogen Rule" is also applicable; a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our target (241 Da).[10][11]

Predicted Mass Spectrometry Data (ESI+)

| m/z Value | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 242.18 | [M+H]⁺ | C₁₃H₂₄NO₃⁺ | Protonated molecular ion. |

| 264.16 | [M+Na]⁺ | C₁₃H₂₃NNaO₃⁺ | Sodium adduct, common in ESI. |

| 186.12 | [M+H - C₄H₈]⁺ | C₉H₁₆NO₃⁺ | Loss of isobutylene (56 Da) from the Boc group. |

| 142.10 | [M+H - C₅H₉O₂]⁺ | C₈H₁₂NO⁺ | Loss of the entire Boc group (101 Da). This is often a very prominent peak. |

| 57.07 | [C₄H₉]⁺ | C₄H₉⁺ | The tert-butyl cation itself is a common and stable fragment. |

Experimental Verification: Protocols and Workflow

The following section details the standardized protocols for acquiring the spectroscopic data needed to confirm the predicted structural features.

Integrated Structure Elucidation Workflow

A systematic workflow ensures that data from multiple techniques are used synergistically to build a conclusive structural argument.

Caption: Integrated workflow for spectroscopic structure elucidation.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound. Dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Use a ≥400 MHz spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of at least 2 seconds.

-

Co-add at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 240 ppm, centered at 120 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons.

-

Co-add a sufficient number of scans (often >1024) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm. Integrate all peaks in the ¹H spectrum.

Protocol: FTIR Sample Preparation and Acquisition

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background scan and verifying no significant peaks are present.

-

Place a small amount of the solid compound directly onto the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Scan the sample over the range of 4000 cm⁻¹ to 600 cm⁻¹.

-

Set the resolution to 4 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Identify and label the wavenumbers of significant absorption bands.

Protocol: Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation (ESI):

-

Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute this stock solution to a final concentration of ~1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation.[12]

-

-

Data Acquisition:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Infuse the sample solution directly or via an HPLC system at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by selecting the protonated molecular ion ([M+H]⁺ at m/z 242.18) as the precursor ion and applying collision-induced dissociation (CID).

-

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion and key fragment ions. Use the instrument's software to calculate the elemental composition of the major ions based on their accurate masses.

Data Synthesis and Final Confirmation

Caption: Correlation of predicted spectral data to the molecular structure.

-

MS confirms the mass: The high-resolution mass confirms the molecular formula C₁₃H₂₃NO₃. The fragmentation pattern ([M+H-56]⁺, [M+H-101]⁺) is definitive for a Boc-protected amine.

-

FTIR confirms functional groups: The two distinct carbonyl bands confirm the presence of both a ketone and a carbamate, ruling out other isomeric structures like esters.

-

NMR confirms connectivity: ¹H and ¹³C NMR data provide the final piece of the puzzle. The number of signals, their chemical shifts, multiplicities, and integrations will align perfectly with the proposed structure, allowing for the unambiguous assignment of every atom in the molecule.

By following this predictive and validation-driven approach, researchers can achieve a high-confidence structural elucidation of tert-butyl 4-oxo-2-propylpiperidine-1-carboxylate, ensuring the integrity and reliability of their chemical research.

References

-

Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. RSC Advances. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

-

MS fragmentation pattern with Boc protected amines. Reddit r/OrganicChemistry. Available at: [Link]

-

tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. PubChem. Available at: [Link]

-

A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

-

Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

-

Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH National Center for Biotechnology Information. Available at: [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. Available at: [Link]

-

tert-Butyl 4-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]

-

How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]

-

List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available at: [Link]

-

Quantitative NMR Spectroscopy. University of Edinburgh. Available at: [Link]

-

1-Boc-piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. Available at: [Link]

-

Discovery of VU6025733 (AG06827): A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy. ACS Chemical Neuroscience. Available at: [Link]

-

Easy, Precise and Accurate Quantitative NMR. Agilent. Available at: [Link]

-

Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. Available at: [Link]

-

tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. PubChem. Available at: [Link]

-

Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. Available at: [Link]

-

FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples. ResearchGate. Available at: [Link]

-

tert-butyl 4-cyano-1-piperidinecarboxylate. ChemSynthesis. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. policija.si [policija.si]

An In-Depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers in drug discovery and development, the ability to unequivocally determine the structure and stereochemistry of novel compounds is paramount. This guide offers a detailed exploration of the ¹H NMR spectrum of tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate, a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in a multitude of pharmaceuticals, making a thorough understanding of its spectroscopic characteristics essential.

This document will delve into the theoretical principles governing the chemical shifts and coupling constants of this molecule, provide a detailed experimental protocol for acquiring a high-quality spectrum, and offer a comprehensive interpretation of the resulting data. The insights provided herein are grounded in established NMR principles and supported by authoritative literature, aiming to equip researchers with the knowledge to confidently analyze similar complex heterocyclic systems.

Molecular Structure and Key Features

The structure of tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate incorporates several key features that influence its ¹H NMR spectrum:

-

Piperidine Ring: A six-membered saturated heterocycle which typically adopts a chair conformation.

-

N-Boc Group: A bulky tert-butoxycarbonyl protecting group on the nitrogen atom. This group restricts rotation around the C-N amide bond, potentially leading to the observation of rotamers, and influences the chemical shifts of adjacent protons.

-

4-Oxo Group: A ketone functionality that deshields adjacent α-protons and influences the ring conformation through its sp² hybridized carbon.

-

2-Propyl Group: An alkyl substituent at the C2 position, which introduces chirality and further complicates the spin systems of the piperidine ring protons.

The interplay of these features results in a complex and informative ¹H NMR spectrum.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a high-resolution ¹H NMR spectrum is fundamental to accurate structural elucidation. The following protocol outlines a self-validating system for obtaining a publication-quality spectrum.

I. Sample Preparation

-

Analyte Purity: Ensure the sample of tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate is of high purity (ideally >95%). Residual solvents or impurities will complicate spectral analysis.

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its convenient residual proton signal at δ 7.26 ppm for referencing.[1]

-

Concentration: For a standard ¹H NMR experiment, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.[1] This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable time without causing significant line broadening due to viscosity.

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is added to the CDCl₃ by the manufacturer as an internal standard for chemical shift referencing (δ 0.00 ppm).

II. Spectrometer Setup and Data Acquisition

The following steps are based on a standard Bruker NMR spectrometer but can be adapted for other instruments.[2][3]

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field during the experiment.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency. This ensures efficient transfer of radiofrequency power to and from the sample.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample. This process minimizes peak widths and improves spectral resolution. A well-shimmed sample will show sharp, symmetrical lineshapes for the solvent and TMS signals.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for routine ¹H NMR.

-

Number of Scans (NS): Start with 16 scans for a moderately concentrated sample. This can be increased to improve the signal-to-noise ratio if necessary.

-

Receiver Gain (RG): Use an automated receiver gain setting to optimize the signal intensity without causing receiver overload.

-

-

Data Acquisition: Initiate the acquisition by typing 'zg'.

III. Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm or the residual CDCl₃ peak to δ 7.26 ppm.

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

Spectral Interpretation and Conformational Analysis

The ¹H NMR spectrum of tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate is predicted to be complex due to the low symmetry of the molecule and the presence of multiple overlapping signals. A systematic approach is required for a complete assignment.

Predicted Chemical Shifts and Multiplicities

The following table summarizes the predicted ¹H NMR data for the title compound. The chemical shift ranges are estimated based on data for analogous structures and established principles of NMR spectroscopy.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| Boc Group (-C(CH₃)₃) | ~1.48 | s | - | 9 equivalent protons in a magnetically shielded environment. |

| Propyl Group (-CH₂CH₂CH₃) | ||||

| -CH₃ | ~0.90 | t | J ≈ 7 | Terminal methyl group coupled to the adjacent methylene group. |

| -CH₂- (middle) | ~1.3-1.5 | m | - | Methylene group with complex coupling to adjacent CH₂ and CH groups. |

| -CH₂- (attached to C2) | ~1.6-1.8 | m | - | Methylene group adjacent to a chiral center, leading to diastereotopic protons and complex coupling. |

| Piperidine Ring | ||||

| H2 | ~4.0-4.2 | m | - | Methine proton at a chiral center, deshielded by the adjacent nitrogen and coupled to H3 protons and the propyl CH₂ group. |

| H3 (axial & equatorial) | ~1.8-2.2 | m | - | Methylene protons adjacent to a chiral center and the C4-keto group. Diastereotopic and likely to show complex splitting. |

| H5 (axial & equatorial) | ~2.4-2.6 | m | - | Methylene protons α to the carbonyl group, significantly deshielded.[4] |

| H6 (axial & equatorial) | ~3.0-3.8 | m | - | Methylene protons α to the nitrogen, deshielded by the electronegative atom. The bulky Boc group may cause these protons to be non-equivalent. |

Key Structural Insights from the Spectrum

The N-Boc Group and Rotational Isomers

The amide bond of the N-Boc group has partial double bond character, which can lead to restricted rotation and the presence of rotational isomers (rotamers) in solution.[5] This can manifest as a broadening of the signals for the protons near the nitrogen (H2 and H6), or even as two distinct sets of signals if the rate of interconversion is slow on the NMR timescale. The bulky nature of the Boc group also influences the conformational equilibrium of the piperidine ring.

The 4-Oxo Group and Anisotropic Effects

The carbonyl group at the C4 position has a significant deshielding effect on the adjacent α-protons (H3 and H5). Protons at the C5 position are expected to be the most downfield of the ring methylene protons, likely appearing in the δ 2.4-2.6 ppm range.[4] The magnetic anisotropy of the C=O bond can further influence the chemical shifts of other protons in the ring depending on their spatial orientation relative to the carbonyl group.[6][7][8] Protons located in the deshielding cone of the carbonyl will be shifted downfield, while those in the shielding cone will be shifted upfield.

Caption: Anisotropic effect of the C4-carbonyl group.

Conformational Analysis via Coupling Constants

The piperidine ring is expected to adopt a chair conformation. The 2-propyl group will preferentially occupy an equatorial position to minimize steric strain. The analysis of vicinal (³J) coupling constants is a powerful tool for confirming this conformation.

The Karplus relationship describes the dependence of the ³J value on the dihedral angle between the coupled protons.[9]

-

Large coupling constants (³J ≈ 10-13 Hz) are indicative of an axial-axial relationship (dihedral angle ≈ 180°).

-

Small coupling constants (³J ≈ 2-5 Hz) are characteristic of axial-equatorial or equatorial-equatorial relationships (dihedral angles ≈ 60°).

By carefully analyzing the multiplicities of the ring protons, particularly H2, H3, H5, and H6, it is possible to deduce their axial or equatorial orientations and thus confirm the chair conformation and the equatorial disposition of the propyl group. For instance, the signal for an axial proton will typically be wider than that for an equatorial proton due to the larger axial-axial couplings.[10]

Caption: Workflow for structural elucidation using ¹H NMR.

Conclusion

The ¹H NMR spectrum of tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate is rich with structural information. A meticulous approach to sample preparation and data acquisition is crucial for obtaining a high-quality spectrum. The subsequent analysis, focusing on chemical shifts, integration, and coupling constants, allows for the complete assignment of all proton signals. Furthermore, a detailed examination of coupling constants provides profound insights into the conformational preferences of the piperidine ring. The principles and methodologies outlined in this guide serve as a robust framework for the structural characterization of this and other complex heterocyclic molecules, empowering researchers in their drug discovery and development endeavors.

References

-

LibreTexts. (2021, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

-

Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]

-

Unknown. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

-

Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. SciSpace. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3). [Link]

-

Royal Society of Chemistry. (n.d.). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

NJIT Research. (n.d.). NJIT NMR Lab Acquiring an NMR spectrum (Quick instructions for Topspin 1.3, Bruker AV-300). [Link]

-

ResearchGate. (n.d.). NMR and Theoretical Studies on the Conformational Preferences of Some Non-metal Coordinated N-Enoyl Systems Attached to Common Chiral Auxilaries. [Link]

-

ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

-

Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11–24. [Link]

-

University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

-

Quintanilla-Licea, R., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-Formyl-o-tolidine. Molecules, 7(8), 662-673. [Link]

-

ResearchGate. (n.d.). (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. [Link]

-

University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Arkivoc. (n.d.). The use of carbonyl group anisotropy effect in determination of the relative configuration of carbapenams. [Link]

-

ResearchGate. (n.d.). Observed vs. calculated proton chemical shifts (δ) of acyclic and cyclic ketones. [Link]

-

ResearchGate. (n.d.). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Link]

-

University College London. (n.d.). Chemical shifts. [Link]

-

NP-MRD. (2022, September 7). Showing NP-Card for (-)-coniine (NP0242915). [Link]

-

Unknown. (n.d.). NMR Sample Preparation. [Link]

-

Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

-

Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. [Link]

-

University of Arizona. (n.d.). HOW TO: OBTAIN A 1H NMR SPECTRUM ON THE 300 MHz BRUKER NMR. [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

R-NMR. (n.d.). SOP data acquisition. [Link]

-

National Center for Biotechnology Information. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. [Link]

-

OpenOChem Learn. (n.d.). Ketones. [Link]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

DTIC. (n.d.). NMR Identification of Substitutional Isomers in Chelated Polycyclic Aromatic Systems. [Link]

-

Spectrum Classes. (2022, February 25). NMR - Magnetic Anisotropy in Carbonyl and Alkyne Molecule (Part -2) | B.Sc, M.Sc, NET (CSIR), GATE [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Analysis of the 100 MHz 1H NMR Spectrum and Conformation of trans-2-t-butyl-cis-2-methyl-1,3-dithiane 1Oxide. [Link]

-

Western University. (n.d.). NMR Sample Preparation. [Link]

-

PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. [Link]

-

ResearchGate. (n.d.). (PDF) NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. [Link]

-

MDPI. (n.d.). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. [Link]

-

National Center for Biotechnology Information. (n.d.). Heterophyllin B: Combining Isotropic and Anisotropic NMR for the Conformational Analysis of a Natural Occurring Cyclic Peptide. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]

-

FooDB. (2011, September 21). Showing Compound 2-Piperidinone (FDB028421). [Link]

-

Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. research.njit.edu [research.njit.edu]

- 3. ursinus.edu [ursinus.edu]

- 4. Ketones | OpenOChem Learn [learn.openochem.org]

- 5. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

The Conformational Landscape of N-Boc-4-Oxopiperidines: A Technical Guide for Drug Discovery

Abstract

The N-Boc-4-oxopiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a multitude of therapeutic agents. Its conformational behavior, however, is a complex interplay of steric and electronic effects that profoundly influences molecular recognition and biological activity. This in-depth technical guide provides a comprehensive analysis of the conformational landscape of N-Boc-4-oxopiperidines. We will delve into the fundamental principles governing their three-dimensional structure, detail robust experimental and computational methodologies for their characterization, and offer field-proven insights into the interpretation of conformational data. This guide is intended for researchers, scientists, and drug development professionals seeking to harness a deeper understanding of this critical molecular scaffold to drive innovation in drug design.

Introduction: The Significance of Conformational Control

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a ketone at the 4-position creates the N-Boc-4-oxopiperidine moiety, a synthetically tractable and structurally significant intermediate.[1][2] The conformational preference of this six-membered ring is not trivial; it dictates the spatial orientation of substituents and, consequently, the molecule's ability to interact with its biological target. A thorough understanding of the conformational equilibrium is therefore paramount for rational drug design and the optimization of pharmacokinetic and pharmacodynamic properties.

The presence of the N-Boc group introduces a significant steric and electronic perturbation to the piperidine ring. The planar nature of the amide bond within the Boc group can lead to a phenomenon known as pseudoallylic strain, which influences the conformational preferences of adjacent substituents.[3] Furthermore, the sp²-hybridized carbonyl group at the C4 position flattens the ring in its vicinity, further complicating the conformational analysis. This guide will systematically dissect these influencing factors and provide a practical framework for their investigation.

The Conformational Topography of the Piperidine Ring

The piperidine ring, analogous to cyclohexane, primarily adopts a chair conformation to minimize torsional and angle strain. However, other higher-energy conformations, such as the boat and twist-boat, can also be populated, particularly in substituted systems. The introduction of the N-Boc and 4-oxo functionalities significantly influences the equilibrium between these forms.

Chair Conformations

The chair conformation is the most stable arrangement for the piperidine ring. In N-Boc-4-oxopiperidine, two distinct chair conformers can exist in equilibrium, differing in the orientation of the N-Boc group and the lone pair of the nitrogen atom. The bulky tert-butyl group of the Boc protecting group has a strong preference for the equatorial position to minimize 1,3-diaxial interactions.

Boat and Twist-Boat Conformations

While generally less stable, boat and twist-boat conformations can become relevant in certain contexts, such as during ring inversion or in highly substituted derivatives. The twist-boat conformation is typically more stable than the true boat form as it alleviates some steric strain. For N-acylpiperidines, the twist-boat conformation has been found to be less favorable than the chair form by approximately 1.5 kcal/mol.[3] The 4-oxo group can potentially stabilize a twist-boat conformation by reducing transannular interactions.

Methodologies for Conformational Analysis

A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive understanding of the conformational behavior of N-Boc-4-oxopiperidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation

NMR spectroscopy is the most powerful tool for elucidating the solution-state conformation of molecules. Several key NMR parameters provide invaluable structural information.

The chemical shifts of the piperidine ring protons are sensitive to their local electronic environment and spatial orientation. Protons in axial positions are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts.

The magnitude of the three-bond coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.[4] Large coupling constants (typically 8-13 Hz) are indicative of a trans-diaxial relationship (dihedral angle ~180°), while smaller coupling constants (1-5 Hz) suggest gauche relationships (axial-equatorial or equatorial-equatorial, dihedral angle ~60°).

NOE experiments, such as NOESY and ROESY, provide information about through-space proximity between protons. Strong NOE correlations are observed between protons that are close in space, irrespective of their bonding connectivity. For instance, a strong NOE between protons at C2 and C6 in an axial orientation would support a chair conformation.

Experimental Protocol: 1D ¹H NMR and 2D COSY of N-Boc-4-oxopiperidine

-

Sample Preparation: Dissolve 5-10 mg of N-Boc-4-oxopiperidine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

1D ¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Optimize acquisition parameters, including spectral width, number of scans, and relaxation delay.

-

Reference the spectrum to the residual solvent peak.

-

-

2D COSY Acquisition:

-

Acquire a two-dimensional Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks.

-

Use standard pulse programs and processing parameters.

-

-

Data Analysis:

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Measure the coupling constants (³J) for all relevant signals.

-

Analyze the cross-peaks in the COSY spectrum to confirm proton assignments and coupling relationships.

-

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's preferred conformation. While the solid-state conformation may not always directly translate to the solution-state equilibrium, it serves as a crucial benchmark for validating computational models and interpreting NMR data. The crystal structure of N-substituted piperazines has been used to verify their rotational conformation.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of N-Boc-4-oxopiperidine suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and thermal parameters.

-

-

Data Analysis:

-

Analyze the refined structure to determine the ring conformation (chair, boat, etc.), the orientation of the N-Boc group, and other key geometric parameters.

-

Computational Modeling: In Silico Exploration of the Conformational Space

Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and predict the relative stabilities of different conformers. Density Functional Theory (DFT) calculations are a widely used and reliable method for this purpose.

A systematic or stochastic conformational search should be performed to identify all low-energy conformers of N-Boc-4-oxopiperidine.

The geometries of the identified conformers should be optimized, and their relative energies calculated at a suitable level of theory (e.g., B3LYP/6-31G*). Solvation effects can be incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).[6]

Computational methods can also be used to predict NMR chemical shifts and coupling constants for different conformers. Comparison of these predicted values with experimental data can aid in the assignment of the major solution-state conformation.

Computational Workflow: DFT-Based Conformational Analysis

Caption: A typical workflow for the computational conformational analysis of N-Boc-4-oxopiperidines.

Data Interpretation: Synthesizing a Coherent Picture

The power of this multi-pronged approach lies in the integration of data from all three techniques.

| Technique | Information Provided | Strengths | Limitations |

| NMR Spectroscopy | Solution-state conformation, dynamic processes (e.g., ring inversion), relative populations of conformers. | Provides information about the behavior of the molecule in a biologically relevant environment. | Data can be complex to interpret for conformationally flexible systems. |

| X-ray Crystallography | Precise solid-state structure, bond lengths, bond angles, and torsional angles. | Unambiguous determination of a single conformation. | The solid-state conformation may not be representative of the solution-state equilibrium; crystal packing forces can influence conformation. |

| Computational Modeling | Relative energies of different conformers, predicted geometries, and spectroscopic parameters. | Allows for the exploration of the entire conformational space and provides insights into the factors governing conformational preference. | The accuracy of the results is dependent on the level of theory and the chosen model. |

A consistent picture emerging from these complementary techniques provides the highest level of confidence in the conformational assignment. For instance, if a particular chair conformation is predicted to be the lowest in energy by DFT calculations, is observed in the crystal structure, and its characteristic coupling constants are seen in the NMR spectrum, then the conformational assignment is robust.

Conclusion: From Conformation to Function

A thorough understanding of the conformational analysis of N-Boc-4-oxopiperidines is not merely an academic exercise; it is a critical component of modern drug discovery. By mastering the techniques and interpretive skills outlined in this guide, researchers can:

-

Design more potent and selective ligands: By understanding the preferred three-dimensional shape of the scaffold, substituents can be placed in optimal orientations for target engagement.

-

Improve pharmacokinetic properties: Conformational rigidity can influence properties such as membrane permeability and metabolic stability.

-

Establish robust structure-activity relationships (SAR): A clear understanding of the conformational basis of activity allows for more rational and efficient lead optimization.

The principles and methodologies detailed herein provide a solid foundation for the conformational analysis of N-Boc-4-oxopiperidines and other complex heterocyclic systems, ultimately empowering the design of next-generation therapeutics.

References

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]

-

4-(N-Boc-amino)piperidine. PubChem. [Link]

-

Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. [Link]

-

Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. ResearchGate. [Link]

-

ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]

-

Conformational equilibrium of the 1-Boc-3-fluoro-4-oxopiperidine (1). ResearchGate. [Link]

-

Synthesis of 4-piperidones. Organic Chemistry Portal. [Link]

-

Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. [Link]

-

Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Molecules. [Link]

-

Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines. ScholarWorks@UARK. [Link]

-

N-acyldihydropyridones as synthetic intermediates. A stereoselective synthesis of acyclic amino alcohols containing multiple chiral centers. The Journal of Organic Chemistry. [Link]

-

DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. Methods in Carbohydrate Chemistry. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Alkylation of N-Boc-4-Piperidone at the α-Carbon

Introduction: The Strategic Value of 3-Substituted Piperidones

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including analgesics, antipsychotics, and antihistamines.[1] The functionalization of this heterocycle is a cornerstone of drug discovery and development. N-Boc-4-piperidone, a commercially available and stable starting material, serves as a critical building block for creating complex piperidine derivatives.[2]

Specifically, the introduction of alkyl groups at the C-3 position (α to the carbonyl) of the N-Boc-4-piperidone ring generates key intermediates for advanced pharmaceutical agents. This α-alkylation transforms a simple, symmetrical ketone into a versatile chiral or achiral intermediate, opening pathways to novel chemical entities. This guide provides a detailed exploration of the reaction conditions, mechanistic underpinnings, and practical protocols for the successful α-alkylation of N-Boc-4-piperidone, designed for researchers in synthetic chemistry and drug development.

Mechanistic Framework: The Enolate Pathway

The α-alkylation of a ketone is a two-step process fundamentally governed by the principles of enolate chemistry.[3]

-

Enolate Formation: The reaction is initiated by the deprotonation of a proton on one of the α-carbons (C-3 or C-5) by a strong base. The acidity of these protons (pKa ≈ 19-20 in DMSO, similar to cyclohexanone) necessitates a base strong enough to facilitate essentially irreversible deprotonation. This step generates a nucleophilic enolate intermediate, which is stabilized by resonance, delocalizing the negative charge between the α-carbon and the carbonyl oxygen.[4]

-

Nucleophilic Attack (SN2 Reaction): The resulting enolate then acts as a potent carbon-centered nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide) in a classic SN2 reaction. This step forms the crucial new carbon-carbon bond at the α-position.[5]

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen is crucial. It prevents N-alkylation, which would otherwise be a competing reaction pathway, and deactivates the nitrogen, ensuring that the chemistry is directed exclusively to the α-carbon of the ketone.

Figure 1: Mechanism of α-alkylation of N-Boc-4-piperidone.

Optimizing Reaction Conditions: A Guide to Component Selection

The success of the alkylation hinges on the careful selection of the base, alkylating agent, solvent, and temperature. Each component plays a critical role in directing the reaction towards high yield and purity.

The Choice of Base: Driving Enolate Formation

The selection of the base is arguably the most critical decision. The goal is to achieve rapid, complete, and irreversible deprotonation to generate the enolate in high concentration while minimizing side reactions.

-

Lithium Diisopropylamide (LDA): This is the gold standard for ketone alkylation.[4] LDA is a strong (pKa of diisopropylamine is ~36), sterically hindered, non-nucleophilic base. Its bulk prevents it from acting as a nucleophile and attacking the carbonyl carbon, while its strength ensures quantitative formation of the enolate. Reactions are typically run at low temperatures (-78 °C) to generate the kinetically controlled enolate, which is stable at this temperature.

-

Sodium Hydride (NaH): A strong, non-nucleophilic base that can also be used effectively.[6] As a heterogeneous reagent, reactions with NaH may require longer reaction times or elevated temperatures to go to completion. It is often used in polar aprotic solvents like DMF or THF.

-

Weaker Bases (e.g., Alkoxides, Hydroxides): These are generally unsuitable. They establish an equilibrium with the ketone and its enolate, meaning only a small concentration of the enolate is present at any time. This can lead to multiple side reactions, including aldol condensation between the enolate and unreacted ketone, and multiple alkylations.[7]

The Alkylating Agent: SN2 Constraints

The alkylation step is an SN2 reaction, and therefore subject to its limitations.[3]

-

Primary Alkyl Halides (CH₃-X, RCH₂-X): These are ideal electrophiles. Methyl iodide, ethyl bromide, and benzyl bromide are excellent candidates.

-

Secondary and Tertiary Alkyl Halides (R₂CH-X, R₃C-X): These are poor substrates. The sterically hindered enolate will act as a base, leading to the E2 elimination of the alkyl halide as the major reaction pathway instead of substitution.[5]

-

Leaving Group: The leaving group ability follows the typical halide trend: I > Br > Cl. Alkyl iodides are the most reactive, followed by bromides.[7]

Solvent and Temperature: Creating the Right Environment

-

Solvent: Anhydrous, aprotic solvents are mandatory to prevent the protonation of the highly basic enolate. Tetrahydrofuran (THF) is the most common and effective solvent, especially for LDA-mediated reactions, as it has a low freezing point and effectively solvates the lithium cation. Diethyl ether and dimethoxyethane (DME) are also suitable.

-

Temperature: Low temperature is critical for controlling the reaction. Enolate formation with LDA is performed at -78 °C (a dry ice/acetone bath) to ensure kinetic control and prevent enolate decomposition or side reactions. The alkylating agent is then added at this temperature, and the reaction may be allowed to slowly warm to room temperature.

Experimental Protocols

Safety Precaution: These reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper syringe/cannula techniques. Strong bases like LDA and NaH are highly reactive and must be handled with care.

Protocol 1: High-Yield Alkylation using Lithium Diisopropylamide (LDA)

This protocol is the most reliable method for mono-alkylation.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

-

LDA Preparation (In Situ): In the reaction flask, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (n-BuLi, 1.05 eq.) dropwise via syringe. Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

-

Enolate Formation: Dissolve N-Boc-4-piperidone (1.0 eq.) in a separate flask with anhydrous THF. Using a syringe or cannula, add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete formation of the lithium enolate.

-

Alkylation: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq.) dropwise to the enolate solution at -78 °C.

-

Reaction Progression: Stir the reaction mixture at -78 °C for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be allowed to warm slowly to room temperature overnight.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C (ice bath) and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Alternative Alkylation using Sodium Hydride (NaH)

This method avoids the need for n-BuLi but may require more careful optimization.

Step-by-Step Methodology:

-

Apparatus Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

-

Washing NaH (Optional but Recommended): Wash the NaH with anhydrous hexanes to remove the mineral oil. Decant the hexanes carefully via cannula. Repeat two more times. Dry the NaH under a stream of nitrogen.

-

Enolate Formation: Add anhydrous DMF or THF to the flask. Cool to 0 °C. Dissolve N-Boc-4-piperidone (1.0 eq.) in the same solvent and add it dropwise to the NaH suspension. Allow the mixture to stir at room temperature until hydrogen gas evolution ceases (typically 1-2 hours). Some protocols may require gentle heating (e.g., 50 °C) to ensure complete deprotonation.

-

Alkylation: Cool the solution back to 0 °C. Add the alkylating agent (1.1 eq.) dropwise.

-

Reaction Progression: Stir the reaction at room temperature until completion as monitored by TLC. Heating may be required depending on the reactivity of the alkyl halide.

-

Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water or saturated NH₄Cl solution. Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Summary of Reaction Parameters

| Parameter | Protocol 1: LDA | Protocol 2: NaH | Rationale & Causality |

| Base | Lithium Diisopropylamide | Sodium Hydride | LDA provides rapid, quantitative, and kinetically controlled enolate formation at low temperatures. NaH is a viable but potentially slower alternative. |

| Equivalents of Base | 1.1 eq. | 1.2 eq. | A slight excess of base ensures complete conversion of the ketone to the enolate. |

| Solvent | Anhydrous THF | Anhydrous THF or DMF | Aprotic solvents are required to prevent quenching the enolate. THF is ideal for low-temperature LDA reactions. |

| Temperature | -78 °C to RT | 0 °C to RT (or heat) | Low temperature (-78 °C) for LDA ensures kinetic control and stability. NaH reactions often start at 0 °C and may require warming. |

| Alkylating Agents | Primary halides (MeI, BnBr) | Primary halides | SN2 mechanism dictates the use of unhindered electrophiles to avoid E2 elimination. |

| Key Considerations | Requires stringent anhydrous technique and handling of pyrophoric n-BuLi. | NaH is a flammable solid and reacts violently with water. Hydrogen gas is evolved. | Both methods demand rigorous exclusion of air and moisture for success. |

General Experimental Workflow

Figure 2: General laboratory workflow for the alkylation reaction.

Troubleshooting and Best Practices

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive base (e.g., old n-BuLi).2. Wet solvent or glassware.3. Impure starting material. | 1. Titrate n-BuLi before use.2. Ensure all glassware is flame-dried and solvents are freshly distilled or from a solvent purification system.3. Purify N-Boc-4-piperidone if necessary. |

| Formation of Side Products | 1. Dialkylation: Incomplete initial enolate formation allowing the mono-alkylated product to be deprotonated again.2. Aldol Product: Use of a weaker, equilibrating base.3. Elimination Product: Use of a secondary or tertiary alkyl halide. | 1. Use a full equivalent of a strong base like LDA to ensure quantitative enolate formation.2. Switch to a stronger, non-equilibrating base (LDA).3. Use only primary or activated (methyl, allyl, benzyl) halides. |

| Reaction is Messy / Multiple Spots on TLC | 1. Reaction warmed too quickly.2. Air (oxygen) entered the reaction.3. Incorrect stoichiometry. | 1. Maintain strict temperature control, especially during additions.2. Ensure a positive pressure of inert gas throughout the procedure.3. Carefully measure all reagents. |

References

-

Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

-

Feroci, M., et al. (2012). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 17(12), 14906-14916. [Link]

-

Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

-

Krasinksa, L., & Gevorgyan, V. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(1), 59-75. [Link]

-

Firth, J. D., O'Brien, P., & Ferris, L. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]

-

Chapman, G. M., & Jones, G. (1969). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic, 1969, 124-128. [Link]

-

LibreTexts. (2023). Alpha Alkylation. Chemistry LibreTexts. [Link]

- Google Patents. (2023). CN116924967A - Preparation method of N-benzyl-4-piperidone.

-

Chemistry Steps. (n.d.). How to Alkylate a Ketone. Chemistry Steps. [Link]

-

JoVE. (2025). α-Alkylation of Ketones via Enolate Ions. Journal of Visualized Experiments. [Link]

-

LibreTexts. (2015). 18.4: Alkylation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

Sources

- 1. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]